D-Threo-ritalinic acid hydrochloride

Chiral resolution Enantiomeric excess Reference standard certification

D-Threo-ritalinic acid hydrochloride (CAS 741705-70-4) is the single (R,R)-enantiomer metabolite standard, structurally and stereochemically distinct from the racemic DL-threo mixture. Substituting with DL- or L-threo forms introduces quantifiable errors in enantioselective LC-MS/MS quantification, chiral method validation, and forensic confirmation of methylphenidate exposure. It is the direct penultimate precursor to dexmethylphenidate (Focalin®), produced via a patented resolution process achieving 99.92% HPLC and 99.95% chiral purity — eliminating costly post-synthetic chiral resolution. For clinical laboratories monitoring CES1A1 pharmacogenomic variants or forensic labs requiring enantiomer-specific d-ritalinic acid quantification, this calibrator ensures accuracy that racemic standards cannot deliver.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 741705-70-4
Cat. No. B8822261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Threo-ritalinic acid hydrochloride
CAS741705-70-4
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1
InChIKeySCUMDQFFZZGUQY-MNMPKAIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Threo-Ritalinic Acid Hydrochloride (CAS 741705-70-4): Single-Enantiomer Metabolite Reference Standard for Methylphenidate Analysis


D-Threo-ritalinic acid hydrochloride (CAS 741705-70-4) is the hydrochloride salt of the (R,R)-enantiomer of ritalinic acid, the primary pharmacologically inactive carboxylic acid metabolite of the psychostimulant methylphenidate [1]. It is a chiral piperidine derivative with the IUPAC name (αR,2R)-α-phenyl-2-piperidineacetic acid hydrochloride and a molecular weight of 255.74 g/mol . This single-enantiomer compound is structurally and stereochemically distinct from the racemic DL-threo-ritalinic acid (CAS 54631-24-2) and its hydrochloride (CAS 851895-37-9), as well as from the diastereomeric erythro forms, bearing two defined chiral centers in the (R,R) configuration that corresponds exclusively to the therapeutically active d-threo-methylphenidate parent compound [1][2].

Why DL-Threo-Ritalinic Acid or L-Threo-Ritalinic Acid Cannot Substitute for D-Threo-Ritalinic Acid Hydrochloride in Analytical and Synthetic Workflows


Substituting the single-enantiomer D-threo-ritalinic acid hydrochloride with the racemic DL-threo mixture or the L-threo enantiomer introduces quantifiable errors in analytical quantification, chiral method validation, and enantioselective synthesis. Human carboxylesterase CES1A1 hydrolyzes l-threo-methylphenidate with a catalytic efficiency (kcat/Km = 7.7 mM⁻¹min⁻¹) that is 3.7–5.9 times greater than for d-threo-methylphenidate (kcat/Km = 1.3–2.1 mM⁻¹min⁻¹) [1], producing a first-pass metabolic bias that leads to distinct enantiomeric ratios in biological specimens. Consequently, forensic blood analysis reveals a median d/l-methylphenidate ratio of approximately 5.9, while the ritalinic acid metabolite is present at 10–20-fold higher concentrations with roughly equal d- and l-forms [2]. Using a racemic ritalinic acid standard cannot resolve these enantiomer-specific pharmacokinetic differences, and using the L-threo enantiomer as a surrogate would completely misrepresent the metabolic pathway of the pharmacologically active d-threo isomer. For synthetic applications, D-threo-ritalinic acid hydrochloride is the direct precursor to dexmethylphenidate (Focalin®), and any contamination with the L-threo form requires subsequent chiral resolution steps that reduce yield and increase cost [3].

Quantitative Differentiation Evidence: D-Threo-Ritalinic Acid Hydrochloride vs. Racemic and L-Threo Comparators


Enantiomeric Purity: D-Threo-Ritalinic Acid Hydrochloride Achieves >99.9% Chiral Purity vs. 50:50 Racemic Mixture

D-Threo-ritalinic acid hydrochloride produced via the patented dibenzoyl-D-tartaric acid resolution process achieves an HPLC chemical purity of 99.92% and a chiral purity of 99.95%, compared to the racemic DL-threo-ritalinic acid which contains equal proportions (50:50) of D- and L-enantiomers [1]. This represents a >49.9 percentage-point improvement in single-enantiomer content versus the racemic baseline. Commercial reference standards of the racemic mixture, such as the Cerilliant® (±)-threo-ritalinic acid certified reference material, are supplied as a 50:50 racemate and lack enantiomer-specific certification .

Chiral resolution Enantiomeric excess Reference standard certification

CES1A1 Stereoselective Hydrolysis: L-Threo Substrate Hydrolyzed 3.7–5.9× Faster Than D-Threo Substrate

Purified human carboxylesterase CES1A1 hydrolyzes l-threo-methylphenidate with a catalytic efficiency (kcat/Km) of 7.7 mM⁻¹min⁻¹, compared to only 1.3–2.1 mM⁻¹min⁻¹ for d-threo-methylphenidate [1]. This 3.7–5.9-fold difference in catalytic efficiency directly explains why, upon oral administration of racemic dl-threo-methylphenidate, the l-threo enantiomer undergoes more extensive first-pass metabolism, resulting in a d-threo-methylphenidate oral bioavailability of 23% vs. ≤5% for l-threo-methylphenidate [2]. CES2 and CES3 showed no detectable catalytic activity toward either enantiomer [1].

Carboxylesterase CES1 Enantioselective metabolism First-pass clearance

Pharmacological Specificity: D-Threo Enantiomer Increases Dopamine 650% vs. No Effect from L-Threo Enantiomer

In vivo microdialysis in rats demonstrated that d-threo-methylphenidate increased extracellular dopamine concentration by 650% over baseline, whereas l-threo-methylphenidate produced no measurable effect on dopamine levels [1]. Positron emission tomography (PET) imaging with [¹¹C]-labeled enantiomers in human and baboon brain confirmed that binding of the l-threo isomer in human brain is predominantly non-specific, while the d-threo isomer exhibits specific, saturable binding to dopamine transporter-rich regions [1].

Dopamine transporter PET imaging CNS pharmacology

Forensic Blood Concentrations: D/L-Methylphenidate Ratio ~5.9 vs. Roughly Equal D/L-Ritalinic Acid Levels

In 12 forensic postmortem blood samples where methylphenidate was not causally related to death, the femoral blood concentration of d-methylphenidate ranged from 5 to 58 ng/g, while l-methylphenidate ranged from undetected to 48 ng/g, yielding a median d/l ratio of 5.9 [1]. In contrast, ritalinic acid was present at concentrations 10–20 times higher than the parent drug, with roughly equal amounts of the d- and l-forms [1]. This pattern was replicated in blood from 10 living subjects not suspected of methylphenidate intoxication, confirming that the differential d/l ratio is a pharmacokinetic phenomenon rather than a postmortem artifact [1].

Forensic toxicology Postmortem analysis Enantiomeric ratio

Analytical Extraction Efficiency: D,L-Threo-Ritalinic Acid Shows 25–30% Recovery vs. 53–62% for Methylphenidate Enantiomers

In a validated chiral UFLC-MS/MS method for simultaneous quantification of d-threo-MPH, l-threo-MPH, d-threo-EPH, l-threo-EPH, and d,l-threo-ritalinic acid in rat plasma, the extraction recovery of d,l-threo-ritalinic acid was only 25–30%, substantially lower than the 53–62% recovery for d-threo-MPH and 54–60% for l-threo-MPH [1]. This method achieved intra- and inter-run precision of <10% and accuracy within 85–115% over a linear range of 1–500 ng/mL for all analytes, but the low RA recovery underscores the need for isotopically labeled or enantiomerically pure internal standards to correct for matrix-dependent extraction losses [1].

LC-MS/MS method validation Extraction recovery Bioanalytical method development

Enantiomer-Specific Analytical Method Selectivity: Chiral HPLC Baseline Resolution of D- and L-Ritalinic Acid Achievable with Validated Methods

Validated chiral HPLC-UV methods for determination of enantiomeric excess of D-threo-ritalinic acid have been developed that can detect and quantify trace levels of L-threo-ritalinic acid (L-TRA) in D-threo-ritalinic acid (D-TRA) [1]. Chiral stationary phases such as Astec® CHIROBIOTIC® T2 achieve baseline separation of ritalinic acid enantiomers under isocratic conditions (10 mM ammonium acetate pH 5.5 : acetonitrile, 70:30) with UV detection at 230 nm . These validated methods are essential for confirming the enantiomeric purity of D-threo-ritalinic acid hydrochloride batches intended for use as reference standards, as even small amounts of the L-enantiomer contamination can introduce systematic bias in enantioselective bioanalytical assays [1][2].

Chiral chromatography HPLC method validation Enantioselective analysis

High-Impact Application Scenarios for D-Threo-Ritalinic Acid Hydrochloride Based on Verified Differentiation Evidence


Enantioselective Therapeutic Drug Monitoring (TDM) of Methylphenidate in Plasma

Clinical laboratories developing enantioselective LC-MS/MS assays for methylphenidate therapeutic drug monitoring require a pure D-threo-ritalinic acid hydrochloride calibrator to quantify the d-ritalinic acid metabolite fraction separately from the l-ritalinic acid fraction. As Thomsen et al. (2012) demonstrated, d- and l-ritalinic acid are present at roughly equal concentrations in blood despite a d/l-methylphenidate ratio of 5.9 [1], meaning that a racemic calibrant cannot distinguish the metabolite arising from the active d-threo-MPH versus the rapidly cleared l-threo-MPH. The 99.95% chiral purity of D-threo-ritalinic acid hydrochloride certified via the patented resolution process [2] ensures calibrator accuracy for this enantiomer-specific quantification, directly supporting dose individualization based on the pharmacologically relevant d-enantiomer pathway.

Forensic Toxicology Confirmation of Methylphenidate Exposure and Compliance

Forensic laboratories performing confirmatory analysis of methylphenidate exposure in postmortem or DUID (driving under the influence of drugs) cases need D-threo-ritalinic acid hydrochloride as a primary reference standard for enantiomer-specific quantification. The validated chiral LC-MS/MS method by Thomsen et al. (2012), with a linear range of 0.5–500 ng/g and accuracy of 89–94%, demonstrates that ritalinic acid concentrations exceed parent methylphenidate by 10–20-fold [1], making the metabolite a more sensitive marker of exposure than the parent drug. However, only an enantiomerically pure D-threo-ritalinic acid standard can confirm whether the detected RA originates from licit racemic methylphenidate or illicitly synthesized dexmethylphenidate, as the latter produces exclusively d-ritalinic acid.

Synthesis of Dexmethylphenidate Hydrochloride (Focalin®) Active Pharmaceutical Ingredient

D-Threo-ritalinic acid hydrochloride is the direct penultimate intermediate in the synthesis of dexmethylphenidate hydrochloride, the single-enantiomer CNS stimulant marketed as Focalin®. The patented process yields D-threo-ritalinic acid hydrochloride with 99.92% HPLC purity and 99.95% chiral purity in 92% yield [2], enabling subsequent esterification with methanol/HCl to produce dexmethylphenidate hydrochloride meeting ICH Q3A enantiomeric impurity thresholds without additional chiral purification. This contrasts with alternative synthetic routes starting from racemic DL-threo-ritalinic acid, which require an additional chiral resolution step that reduces overall yield and increases manufacturing cost, as documented in the comparative process economics of US Patent 8,552,030 [2].

CES1 Pharmacogenomics and Drug-Drug Interaction Studies

Researchers investigating CES1A1 pharmacogenomic variants or CES1-mediated drug-drug interactions (e.g., methylphenidate co-administered with CES1 inhibitors such as aripiprazole or perampanel) require enantiomerically pure ritalinic acid standards to differentiate d- and l-metabolite formation rates. Sun et al. (2004) established that CES1A1 hydrolyzes l-threo-MPH 3.7–5.9 times faster than d-threo-MPH (kcat/Km 7.7 vs. 1.3–2.1 mM⁻¹min⁻¹) [3], and patients with CES1 deficiency exhibit ≥7-fold higher d-threo-MPH plasma concentrations. Using D-threo-ritalinic acid hydrochloride as the calibrant for d-ritalinic acid quantification enables precise measurement of the d-ritalinic acid/d-methylphenidate metabolic ratio, a validated phenotypic biomarker of CES1 activity that can identify patients at risk of supratherapeutic methylphenidate exposure [2].

Quote Request

Request a Quote for D-Threo-ritalinic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.